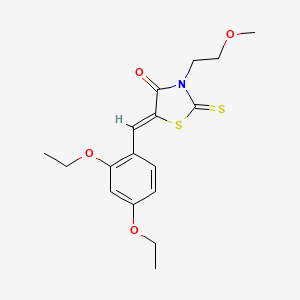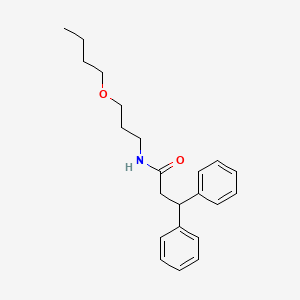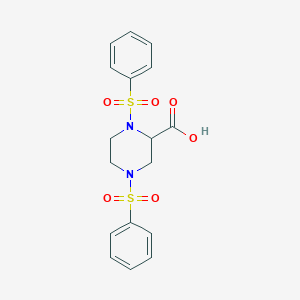
phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds structurally similar to phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, often involves 1,3-dipolar cycloaddition reactions, the Knoevenagel condensation, and subsequent cyclization reactions. For instance, pyrazole derivatives have been synthesized from acetophenone and hydrazine through Knoevenagel condensation followed by cyclization, showcasing a methodology that could be applicable to our compound of interest (Liu, Xu, & Xiong, 2017).
Mecanismo De Acción
Target of Action
The primary targets of ChemDiv3_004280 are currently under investigation. The compound is part of ChemDiv’s library of small molecule covalent inhibitors . Covalent inhibitors form a stable, irreversible bond with their target enzyme or receptor . This unique mechanism of action leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .
Mode of Action
ChemDiv3_004280, as a covalent inhibitor, interacts with its targets by forming a stable, irreversible bond . This covalent bond formation leads to sustained activity at the target site, reducing the potential for resistance development by effectively shutting down key molecular pathways . Their specificity, derived from the precise interaction with particular functional groups on target proteins, minimizes off-target effects and improves the safety profile of therapeutic agents .
Biochemical Pathways
Covalent inhibitors like chemdiv3_004280 are known to shut down key molecular pathways . This can lead to long-lasting inhibition of disease-associated enzymes or receptors, significantly enhancing treatment outcomes .
Pharmacokinetics
Covalent inhibitors offer significant advantages in pharmacology, primarily due to their ability to form a permanent bond with target enzymes or receptors, which ensures a long-lasting therapeutic effect . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .
Result of Action
The molecular and cellular effects of ChemDiv3_004280’s action are currently under investigation. As a covalent inhibitor, it is expected to cause prolonged and potent inhibition of its target enzymes or receptors . This could lead to significant changes in cellular function and potentially contribute to the therapeutic efficacy of the compound .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can impact the effectiveness of covalent inhibitors
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-21-14-13-17(15-22(21)29-2)23-20(24(27)30-19-11-7-4-8-12-19)16-26(25-23)18-9-5-3-6-10-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDMIZVHSQGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5207604.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)


![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)

![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)